(2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a benzyl group, and a pyrido[1,2-A]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include benzylamine, cyanoacetic acid, and 9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidine. The key steps in the synthesis may involve:
Condensation Reactions: Combining benzylamine with cyanoacetic acid to form an intermediate.
Cyclization: Forming the pyrido[1,2-A]pyrimidin core through cyclization reactions.
Functional Group Transformations: Introducing the cyano and phenoxy groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or water may be used depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic synthesis reactions.
Perfluoroalkyl-rhodium and iridium compounds: These compounds share some structural similarities and are used in different chemical applications.
Uniqueness
What sets (2E)-N-Benzyl-2-cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups and core structure provides versatility in both research and industrial applications.
Properties
Molecular Formula |
C26H20N4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C26H20N4O3/c1-18-9-8-14-30-23(18)29-25(33-21-12-6-3-7-13-21)22(26(30)32)15-20(16-27)24(31)28-17-19-10-4-2-5-11-19/h2-15H,17H2,1H3,(H,28,31)/b20-15+ |
InChI Key |
UJEWNDPKPZRRRC-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.